molecular formula C10H12F3NO3 B8554941 1,1,1-Trifluoro-2-(5-methoxymethoxy-pyridin-2-yl)-propan-2-ol

1,1,1-Trifluoro-2-(5-methoxymethoxy-pyridin-2-yl)-propan-2-ol

Cat. No. B8554941
M. Wt: 251.20 g/mol
InChI Key: IQRFXPHWYAJLBW-UHFFFAOYSA-N
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Patent
US08357707B2

Procedure details

A mixture of 1.48 g (4.58 mmol) 5-methoxymethoxy-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)-pyridine and 5 ml (10 mmol) 2N HCl in 15 ml THF was stirred at room temperature for 2 h. After that the reaction mixture was poured on water and a pH of 1-2 was adjusted by the addition of 2N HCl. The reaction mixture was extracted 2 times with EtOAc. The combinded organic layers were washed with water and brine, dried (MgSO4), filtered and concentrated in vacuo to afford 1.06 g of the title compound as an oil (88% pure), which was used in the next step without purification. LCMS (method L): tR=0.88 min, M+H=252.
Name
5-methoxymethoxy-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)-pyridine
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([CH3:21])([O:16][Si](C)(C)C)[C:12]([F:15])([F:14])[F:13])=[N:9][CH:10]=1.Cl>C1COCC1>[F:15][C:12]([F:13])([F:14])[C:11]([C:8]1[CH:7]=[CH:6][C:5]([O:4][CH2:3][O:2][CH3:1])=[CH:10][N:9]=1)([OH:16])[CH3:21]

Inputs

Step One
Name
5-methoxymethoxy-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)-pyridine
Quantity
1.48 g
Type
reactant
Smiles
COCOC=1C=CC(=NC1)C(C(F)(F)F)(O[Si](C)(C)C)C
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After that the reaction mixture was poured on water
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted 2 times with EtOAc
WASH
Type
WASH
Details
The combinded organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(C)(O)C1=NC=C(C=C1)OCOC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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